Cyclohexanecarboxylic anhydride

CAS No.: 22651-87-2

Cat. No.: VC2409231

Molecular Formula: C14H22O3

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22651-87-2 |

|---|---|

| Molecular Formula | C14H22O3 |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | cyclohexanecarbonyl cyclohexanecarboxylate |

| Standard InChI | InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 |

| Standard InChI Key | JOHUAELJNSBTGS-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 |

| Canonical SMILES | C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 |

Introduction

Physical and Chemical Properties

Structural Information and Identifiers

Cyclohexanecarboxylic anhydride possesses specific structural parameters and chemical identifiers that are essential for its characterization and utilization in research and industrial applications.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₂O₃ |

| Molecular Weight | 238.3227 g/mol |

| CAS Registry Number | 22651-87-2 |

| IUPAC Standard InChI | InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12 |

| IUPAC Standard InChIKey | JOHUAELJNSBTGS-UHFFFAOYSA-N |

| SMILES Notation | O=C(OC(=O)C1CCCCC1)C2CCCCC2 |

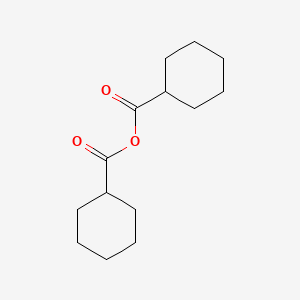

The molecular structure features the anhydride functional group (-CO-O-CO-) that bridges two cyclohexane rings, creating a symmetric arrangement that influences its reactivity profile .

Physical Properties

The physical characteristics of cyclohexanecarboxylic anhydride influence its handling, storage, and application in various chemical processes.

| Physical Property | Description |

|---|---|

| Physical State | Liquid at room temperature |

| Appearance | Colorless to pale yellow |

| Odor | Distinctive |

| Solubility | Moderate solubility in organic solvents |

| Boiling Point | Relatively low (specific value not provided in available literature) |

The moderate solubility in organic solvents enhances its utility in various reaction media, while its liquid state facilitates handling in laboratory and industrial settings .

Chemical Reactivity

Cyclohexanecarboxylic anhydride exhibits significant reactivity, particularly in reactions involving the anhydride functional group. Its primary reaction pathway involves hydrolysis to regenerate the corresponding carboxylic acid .

The compound participates in numerous chemical transformations including:

-

Hydrolysis reactions producing cyclohexanecarboxylic acid

-

Alcoholysis reactions forming esters

-

Aminolysis reactions yielding amides

-

Acylation reactions with various nucleophiles

These reactive properties make cyclohexanecarboxylic anhydride a valuable reagent in organic synthesis, particularly for introducing the cyclohexanecarbonyl moiety into target molecules.

Synthesis Methods

General Synthetic Approaches

The synthesis of carboxylic anhydrides, including cyclohexanecarboxylic anhydride, can be achieved through various methodologies. Recent advancements have focused on developing efficient, high-yielding processes under mild reaction conditions.

Triphenylphosphine Oxide-Catalyzed Synthesis

A highly efficient synthetic approach involves using triphenylphosphine oxide (TPPO) as a catalyst in combination with oxalyl chloride. This method enables the quick synthesis of symmetric carboxylic anhydrides under mild and neutral conditions with high yields .

The general protocol involves:

-

Mixing TPPO with oxalyl chloride in acetonitrile under nitrogen atmosphere

-

Addition of the carboxylic acid (cyclohexanecarboxylic acid) with triethylamine

-

Reaction at room temperature for a designated period

-

Isolation and purification of the anhydride product

Reaction Optimization Parameters

Research has identified optimal conditions for anhydride synthesis using the TPPO/oxalyl chloride system. The table below summarizes key reaction parameters that influence yield:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile (CH₃CN) | Highest yields compared to other solvents |

| Temperature | 30°C (room temperature) | Higher temperatures may reduce yield |

| Reaction Time | 1-5 hours (depending on substrate) | Extended time may not improve yield |

| TPPO:Oxalyl Chloride Ratio | 1:1.3 | Reduced TPPO loading decreases yield |

| Atmosphere | Nitrogen | Protects reactive intermediates |

The selection of acetonitrile as the reaction solvent is particularly important, as studies have shown superior results compared to alternatives such as dichloromethane, toluene, or chloroform .

Reaction Mechanism

The mechanism of anhydride formation using the TPPO/oxalyl chloride system has been elucidated through ³¹P NMR spectroscopic studies. The process involves several key intermediates:

-

Formation of triphenylchlorophosphine intermediate (detected at 63.19 ppm in ³¹P NMR)

-

Generation of acylphosphonate intermediate (detected at 43.62 ppm)

-

Recovery of the TPPO catalyst and production of the anhydride product

This mechanistic understanding provides valuable insights for further optimization of the synthetic process.

Applications in Chemical Research and Industry

Role in Organic Synthesis

Cyclohexanecarboxylic anhydride serves as an important reagent in various organic synthesis pathways:

-

As an acylating agent in the preparation of esters and amides

-

In the synthesis of complex organic molecules containing the cyclohexanecarbonyl group

-

As a reactive intermediate in multi-step synthesis procedures

Its controlled reactivity makes it particularly valuable when selective acylation is required in the presence of multiple functional groups.

Polymer Chemistry Applications

One of the primary industrial applications of cyclohexanecarboxylic anhydride is in polymer chemistry, where it serves as a precursor for various polymeric materials . The compound can participate in:

-

Polyesterification reactions with diols

-

Polyamide formation with diamines

-

Copolymerization processes to create materials with specific properties

The cyclohexane rings in the structure contribute to the physical properties of the resulting polymers, often enhancing flexibility, thermal stability, and hydrophobicity .

| Hazard Category | Description | Precautionary Measures |

|---|---|---|

| Skin Contact | Potentially irritating | Wear protective gloves |

| Respiratory | May cause irritation if inhaled | Use in well-ventilated areas |

| Eye Contact | Potential irritant | Eye protection required |

| Ingestion | Harmful | Avoid mouth pipetting; practice good laboratory hygiene |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume